Alcaloides de Strychnos
Strychnine alkaloids, derived from the plant Strychnos nux-vomica, are a class of highly toxic organic compounds known for their potent central nervous system (CNS) stimulant properties. These alkaloids include strychnine and brucine, which exhibit significant pharmacological activity. Strychnine is particularly notorious for its ability to cause convulsions by antagonizing the glycine receptors in the CNS, leading to muscle spasms and respiratory failure if ingested in sufficient quantities.
Brucine, on the other hand, has a milder effect compared to strychnine but still possesses significant myotoxicity. Both alkaloids are often used in research for their effects on neuronal function and synaptic transmission, despite their toxic nature. Due to their potent biological activity, these compounds have been subjects of interest in drug discovery and pharmacological studies, although their use is strictly regulated due to safety concerns.
Strychnine and brucine are also studied for their potential therapeutic applications, such as in the treatment of certain neurological disorders, though extensive research is still required to fully understand their mechanisms and efficacy.

Estrutura | Nome químico | CAS | MF |
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19-epischolaricine | 132923-06-9 | C20H24N2O4 |
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(-)-Echitamidine | 90318-84-6 | C20H24N2O3 |
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Akuammicine; (-)-form, 12-Methoxy, 19,20S-dihydro | 2265205-74-9 | C21H26N2O3 |
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Akuammicine; (-)-form, 12-Methoxy, Nb-Me | 123064-76-6 | C22H27N2O3 |
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Akuammicine; (-)-form, 11-Methoxy, Nb-oxide | 94444-35-6 | C21H24N2O4 |
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C-Alkaloid D; Di-N-de-Me | 62510-51-4 | C38H42N4O2 |
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Alstoniascholarine F; 19-Epimer, 12-hydroxy, Nb-Me | 2229806-54-4 | C20H25N2O4 |
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Alstoniascholarine F; 19-Epimer, 12-hydroxy, Nb-oxide | 2229806-53-3 | C19H22N2O5 |
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Alstoniascholarine F; 19-Epimer, Nb-Me | 1792216-88-6 | C20H24N2O3 |
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Alstoniascholarine F; 19-Epimer, 12-methoxy, Nb-oxide | 1792216-86-4 | C20H24N2O5 |
Literatura Relacionada
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Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
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2. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
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4. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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5. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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